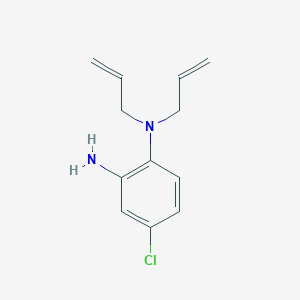

N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine

Description

N¹,N¹-Diallyl-4-chloro-1,2-benzenediamine is a substituted 1,2-benzenediamine derivative featuring two allyl groups at the N¹ positions and a chlorine atom at the para position of the benzene ring.

Properties

IUPAC Name |

4-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBAPPQHIYMGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine is an organic compound with significant potential in biological applications. Its structure, characterized by diallyl substituents and a chlorine atom on the benzene ring, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

- Chemical Formula : CHClN

- CAS Number : 1219957-06-8

- Molecular Structure : The compound features two diallyl groups attached to the nitrogen atoms of the 1,2-benzenediamine backbone, with a chlorine substituent at the para position.

Biological Activity Overview

Research indicates that N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth. For instance, it has been tested against Gram-positive bacteria and exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.

Anticancer Properties

The anticancer potential of N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine has been explored in various cancer cell lines. Research findings indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative damage and subsequent apoptosis.

- Protein Interaction : It can interact with specific proteins or enzymes, potentially altering their functions. This interaction could disrupt critical cellular processes such as metabolism and cell signaling.

Case Studies

Several studies have investigated the biological effects of N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine:

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated MIC values lower than those for standard antibiotics, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Study 2: Anticancer Activity

In vitro experiments assessed the cytotoxic effects of N~1~,N~1~-Diallyl-4-chloro-1,2-benzenediamine on human cancer cell lines. The results showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Comparison with Similar Compounds

4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine (CAS 926269-40-1)

Structural Differences : Replaces allyl groups with propyl chains.

Key Properties :

Comparison :

- The dipropyl variant lacks the conjugated double bonds of allyl groups, reducing its reactivity in Diels-Alder or radical reactions.

- Longer alkyl chains may enhance lipophilicity compared to the diallyl analog, influencing solubility and pharmacokinetic profiles.

4-Chloro-N¹-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine (CAS 341966-48-1)

Structural Differences: Features a pyridinyl-ethylamino substituent instead of allyl groups. Key Properties:

- Molecular Weight: Not explicitly provided, but the complex substituent suggests a higher molecular weight (~400–450 g/mol).

Comparison :

4-Fluoro-1,2-benzenediamine (CAS 367-31-7)

Structural Differences : Replaces chlorine with fluorine and lacks N-allyl groups.

Key Properties :

Comparison :

- Fluorine’s strong electron-withdrawing effect increases stability and alters electronic properties compared to the chloro-diallyl analog.

- The absence of bulky N-substituents allows for easier functionalization in coordination chemistry.

N-Methyl-1,2-benzenediamine dihydrochloride (CAS 25148-68-9)

Structural Differences : Methyl groups at N¹ and hydrochloride salt form.

Key Properties :

Comparison :

- Methyl groups reduce steric hindrance compared to allyl substituents, facilitating nucleophilic reactions.

- The hydrochloride salt enhances aqueous solubility, a contrast to the neutral, lipophilic diallyl derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹,N¹-diallyl-4-chloro-1,2-benzenediamine, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A Chan–Lam coupling protocol (used for analogous compounds) employs CuI, triethylamine, and dioxane under reflux to introduce aryl/alkyl groups . For diallylation, optimize temperature (e.g., 60–80°C) and stoichiometry (2.2 equiv. of diallyl reagent) to minimize side products. Purification via silica chromatography (hexane/EtOAc gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N¹,N¹-diallyl-4-chloro-1,2-benzenediamine?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies allyl protons (δ 5.2–5.8 ppm, multiplet) and aromatic protons (δ 6.7–7.3 ppm). ¹³C NMR confirms the chloro-substituted aromatic ring (δ 125–135 ppm) .

- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~279.1 g/mol).

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

Q. How should N¹,N¹-diallyl-4-chloro-1,2-benzenediamine be stored to ensure stability during experiments?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. For aqueous solutions, add 1% ascorbic acid to inhibit radical degradation. Avoid prolonged exposure to light or humidity. Conduct stability assays via HPLC every 2 weeks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving N¹,N¹-diallyl-4-chloro-1,2-benzenediamine?

- Methodological Answer : The chloro group directs electrophilic substitutions to the para position, while the diallylamine groups influence steric and electronic effects. DFT calculations (B3LYP/6-31G*) predict charge distribution, and kinetic studies (e.g., with HNO₃/H₂SO₄) reveal meta nitration as a minor pathway. Solvent polarity (e.g., DMF vs. DCM) modulates reactivity—use deuterated solvents for in-situ NMR monitoring .

Q. How can researchers identify and validate biological targets of N¹,N¹-diallyl-4-chloro-1,2-benzenediamine in inflammatory models?

- Methodological Answer :

- Target Fishing : Use SPR (surface plasmon resonance) or affinity chromatography with immobilized compound to capture binding proteins.

- Transcriptomics : Treat macrophage cell lines (e.g., RAW 264.7) with the compound (10 µM, 24h) and perform RNA-seq to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6). Validate via qPCR and ELISA .

- Molecular Docking : Simulate interactions with NF-κB or MAPK pathways using AutoDock Vina .

Q. How should conflicting data on reaction yields or biological activity be addressed?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (HPLC-grade), catalyst batch (e.g., CuI from same supplier), and reaction setup (e.g., Schlenk line for oxygen-sensitive steps).

- Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., dexamethasone for anti-inflammatory assays).

- Data Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. For synthetic inconsistencies, review stoichiometry via in-situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.